molecular formula C11H14N2 B13690376 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole

5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole

Cat. No.: B13690376
M. Wt: 174.24 g/mol
InChI Key: WHIBKWUGQJNVKE-UHFFFAOYSA-N
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Description

5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole is a bicyclic organic compound featuring a partially saturated imidazole ring (4,5-dihydro-1H-imidazole) substituted with a methyl group at position 5 and an o-tolyl (2-methylphenyl) group at position 2. This structure places it within the broader class of 4,5-dihydroimidazoles, which are pharmacologically significant due to their resemblance to endogenous ligands and their ability to interact with biological targets such as imidazoline receptors and α-adrenoceptors .

The compound’s synthesis typically involves cyclocondensation reactions, as seen in related imidazole derivatives. For example, tetrasubstituted imidazoles like 5-methyl-2-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)phenol (K1) are synthesized using benzil, aldehydes, and primary amines in the presence of acetic acid or ceric ammonium nitrate (CAN) catalysts .

Physical properties such as melting points, solubility, and spectroscopic characteristics (e.g., IR, NMR) are critical for identification. For instance, related compounds exhibit sharp melting points (e.g., K1: 198–200°C) and distinct spectral peaks, such as IR absorptions near 1600–1650 cm⁻¹ for C=N stretching .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

5-methyl-2-(2-methylphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-6,9H,7H2,1-2H3,(H,12,13)

InChI Key

WHIBKWUGQJNVKE-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with glyoxal in the presence of an acid catalyst, followed by reduction to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Biological Activity/Application Key Findings
5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole 5-methyl, 2-(2-methylphenyl) ~202.3 g/mol Potential I2 imidazoline receptor ligand Structural similarity to clonidine and brimonidine, but direct activity data not reported .
Metrazoline (Compound 5) 2-[2-(o-tolyl)vinyl]-4,5-dihydro-1H-imidazole ~224.3 g/mol High-affinity I2BS ligand (Ki = 0.37 nM) Sub-nanomolar affinity for I2BS; low α2-adrenoceptor binding (Ki = 910 nM) .
Tymazoline 2-[(5-methyl-2-isopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole 232.3 g/mol Nasal decongestant (sympathomimetic) Combines imidazoline moiety with phenoxy group; marketed for vasoconstriction .
K1 (5-methyl-2-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)phenol) 5-methyl, 2-(2-methyl-4,5-diphenylimidazolyl), 1-phenol ~423.5 g/mol Antimicrobial (screened) Synthesized via CAN-catalyzed cyclocondensation; crystalline stability .
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-dimethoxyphenyl, 4,5-dimethyl, 2-phenyl ~335.4 g/mol Chemosensor for transition metals Demonstrated antimicrobial and anti-inflammatory potential in related derivatives .

Pharmacological and Biochemical Profiles

  • Receptor Specificity: Metrazoline shows exceptional selectivity for I2 imidazoline binding sites (I2BS) over α2-adrenoceptors, unlike clonidine derivatives, which often exhibit dual activity .

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